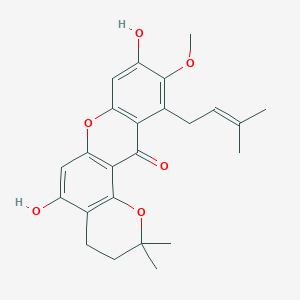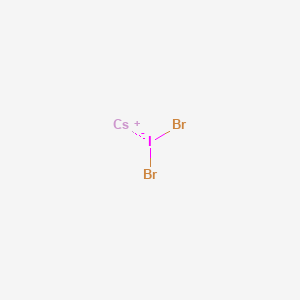
Cesium bromoiodide
Overview
Description
Cesium bromoiodide is a compound that belongs to the family of cesium halides. It is a mixed halide perovskite, which means it contains both bromine and iodine atoms in its structure. These compounds are known for their unique optical and electronic properties, making them of significant interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cesium bromoiodide can be synthesized through various methods, including solution-phase synthesis and mechanochemical synthesis. One common method involves the reaction of cesium bromide and cesium iodide in a solvent such as dimethylformamide. The reaction is typically carried out at elevated temperatures to ensure complete mixing and formation of the desired product .
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for precise control over reaction conditions and scalability. The use of high-purity starting materials and controlled reaction environments ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Cesium bromoiodide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form cesium bromate and cesium iodate under specific conditions.
Reduction: It can be reduced to elemental cesium, bromine, and iodine using strong reducing agents.
Substitution: Halide exchange reactions can occur, where bromine or iodine atoms are replaced by other halogens.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Strong reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halide exchange can be facilitated using halogenating agents like chlorine or fluorine gas.
Major Products Formed:
Oxidation: Cesium bromate and cesium iodate.
Reduction: Elemental cesium, bromine, and iodine.
Substitution: Cesium chloride or cesium fluoride, depending on the halogen used.
Scientific Research Applications
Cesium bromoiodide has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of other complex halide compounds and as a precursor for various chemical reactions.
Biology: Its unique optical properties make it useful in imaging and diagnostic applications.
Medicine: this compound is being explored for its potential use in radiation therapy and as a contrast agent in medical imaging.
Industry: It is used in the production of perovskite solar cells, light-emitting diodes, and other optoelectronic devices due to its excellent photoluminescence and stability
Mechanism of Action
The mechanism by which cesium bromoiodide exerts its effects is primarily related to its ability to interact with light and other electromagnetic radiation. The compound’s unique crystal structure allows it to absorb and emit light efficiently, making it useful in various optoelectronic applications. The molecular targets and pathways involved include the interaction of cesium, bromine, and iodine atoms with photons, leading to the generation of electron-hole pairs and subsequent emission of light .
Comparison with Similar Compounds
- Cesium chloride
- Cesium bromide
- Cesium iodide
- Cesium lead bromide
- Cesium lead iodide
Cesium bromoiodide’s ability to combine the properties of both bromine and iodine makes it a versatile compound with a wide range of applications in scientific research and industry.
Properties
InChI |
InChI=1S/Br2I.Cs/c1-3-2;/q-1;+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWWBUMNBWNDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[I-]Br.[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2CsI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10890777 | |
| Record name | Iodate(1-), dibromo-, cesium (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18278-82-5 | |
| Record name | Iodate(1-), dibromo-, cesium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18278-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodate(1-), dibromo-, cesium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018278825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodate(1-), dibromo-, cesium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodate(1-), dibromo-, cesium (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cesium dibromoiodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


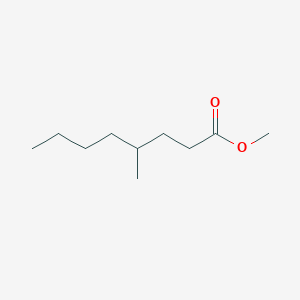
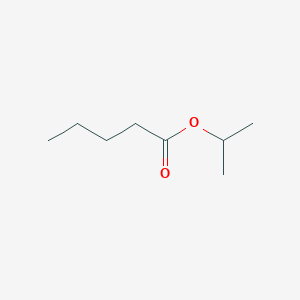
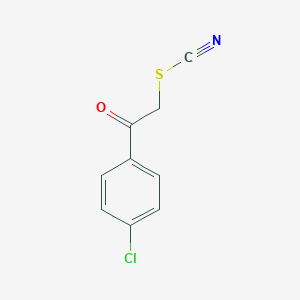
![7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B102754.png)

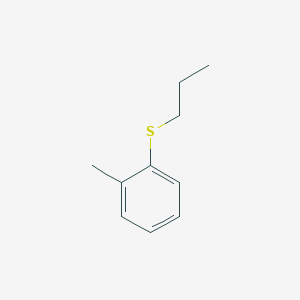
![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine](/img/structure/B102758.png)
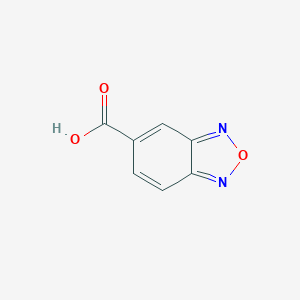
![[(3aR,5S,5aS,6R,8S,8aS,9aR)-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate](/img/structure/B102760.png)
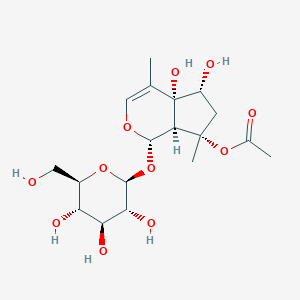

![3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B102767.png)

